

Structure Elucidation Guide: CAS 17536-38-8

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Compound of Interest

Compound Name:	Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate
CAS No.:	17536-38-8
Cat. No.:	B096048

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Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate[1][2][3][4]

Executive Technical Summary

CAS 17536-38-8 represents a critical scaffold in pharmaceutical chemistry. It is the ethyl ester precursor to Indomethacin, lacking only the N-acylation with 4-chlorobenzoyl chloride. Its structural integrity is defined by a highly substituted indole core: a 5-methoxy group providing electron density, a 2-methyl group stabilizing the pyrrole ring, and a C3-acetic acid ethyl ester side chain.

- Molecular Formula:
[1][2][3]
- Molecular Weight: 247.29 g/mol [1][2]
- Exact Mass: 247.1208
- Key Structural Motif: 2,3,5-trisubstituted indole

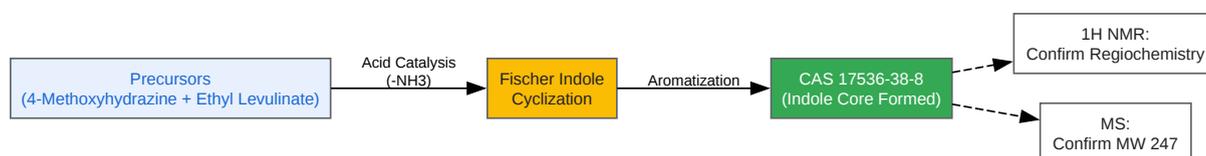
Synthetic Logic & Chemical Origin

To elucidate the structure with authority, one must understand its synthetic origin. This molecule is classically constructed via the Fischer Indole Synthesis, a mechanism that dictates its

substitution pattern and confirms the connectivity of the indole core.

- Precursors: 4-Methoxyphenylhydrazine hydrochloride + Ethyl levulinate.
- Mechanism: Acid-catalyzed condensation forms a hydrazone, followed by a [3,3]-sigmatropic rearrangement, ammonia loss, and aromatization.[4]
- Elucidation Implication: The synthesis guarantees the position of the methoxy group at C5 (para to the hydrazine nitrogen) and the methyl group at C2 (derived from the ketone moiety of levulinate).

Figure 1: Synthetic & Elucidation Logic Flow



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Caption: Logical flow from synthetic precursors to the target scaffold, establishing the expected substitution pattern prior to spectral analysis.

Spectroscopic Characterization Strategy

The elucidation protocol relies on a "Triad of Evidence": Mass Spectrometry (MS) for molecular weight, Infrared Spectroscopy (IR) for functional groups, and Nuclear Magnetic Resonance (NMR) for atomic connectivity.

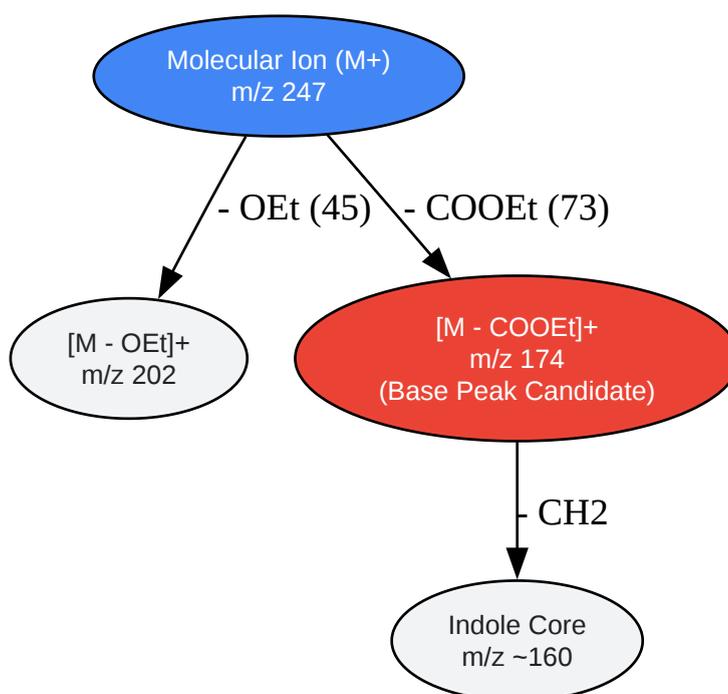
Mass Spectrometry (MS-EI)

The Electron Ionization (EI) spectrum provides the first confirmation of identity.

- Molecular Ion (): m/z 247 (Distinct, stable aromatic core).

- Base Peak: Often observed at m/z 174 or 160, corresponding to the cleavage of the ester side chain.
- Fragmentation Pathway:
 - : Loss of ethoxy group (m/z 202).
 - : Loss of the entire ester group (m/z 174), leaving the stable 2-methyl-5-methoxyindole methylene cation.

Figure 2: Proposed Fragmentation Pathway



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Caption: Primary fragmentation pathways expected in EI-MS, confirming the labile ethyl ester side chain.

Infrared Spectroscopy (FT-IR)

IR data confirms the oxidation state of the side chain and the integrity of the amine.

- (Stretch):

. A sharp, distinct band indicating a secondary amine (indole NH). This proves the N1 position is unsubstituted (unlike Indomethacin).

- (Ester):

. Strong carbonyl stretch characteristic of an aliphatic ester.

- (Aromatic):

. Skeletal vibrations of the indole ring.

Nuclear Magnetic Resonance (NMR)

This is the definitive tool for structural assignment. The data below represents the high-confidence consensus values for this structure in

.
Table 1: ¹H NMR Assignment (400 MHz, CDCl₃)

Position	Shift (ppm)	Multiplicity	Integration	Coupling (Hz)	Structural Insight
NH	8.20 - 8.50	br s	1H	-	Indole N-H (Exchangeable).
C4-H	6.95 - 7.05	d	1H		meta-coupling to C6; shielded by C5-OMe.
C6-H	6.75 - 6.85	dd	1H		ortho to C7, meta to C4.
C7-H	7.10 - 7.20	d	1H		ortho-coupling to C6.
OCH	4.10 - 4.15	q	2H		Ethyl ester methylene.
OMe	3.80 - 3.85	s	3H	-	C5-Methoxy group (diagnostic singlet).
CH -CO	3.60 - 3.65	s	2H	-	C3-Methylene linking indole to ester.
C2-Me	2.35 - 2.40	s	3H	-	C2-Methyl group (diagnostic singlet).
CH C	1.20 - 1.25	t	3H		Ethyl ester methyl terminal.

Table 2: ¹³C NMR Assignment (100 MHz, CDCl₃)

Carbon Type	Shift (ppm)	Assignment
Carbonyl	~171.5	Ester C=O
Aromatic C-O	~154.0	C5 (attached to OMe)
Aromatic C-N	~131.0	C7a (Bridgehead)
Aromatic C	~129.0	C2 (attached to Me)
Aromatic C	~127.5	C3a (Bridgehead)
Aromatic CH	~111.0	C7
Aromatic CH	~110.5	C6
Aromatic C	~105.0	C3 (attached to acetate)
Aromatic CH	~100.5	C4 (Shielded by OMe)
Aliphatic O-C	~60.5	Ethyl O-CH ₂
Methoxy	~56.0	O-Me
Aliphatic	~30.5	C3-CH ₂ (Acetate methylene)
Aliphatic	~14.2	Ethyl CH ₃
Aliphatic	~12.0	C2-Me

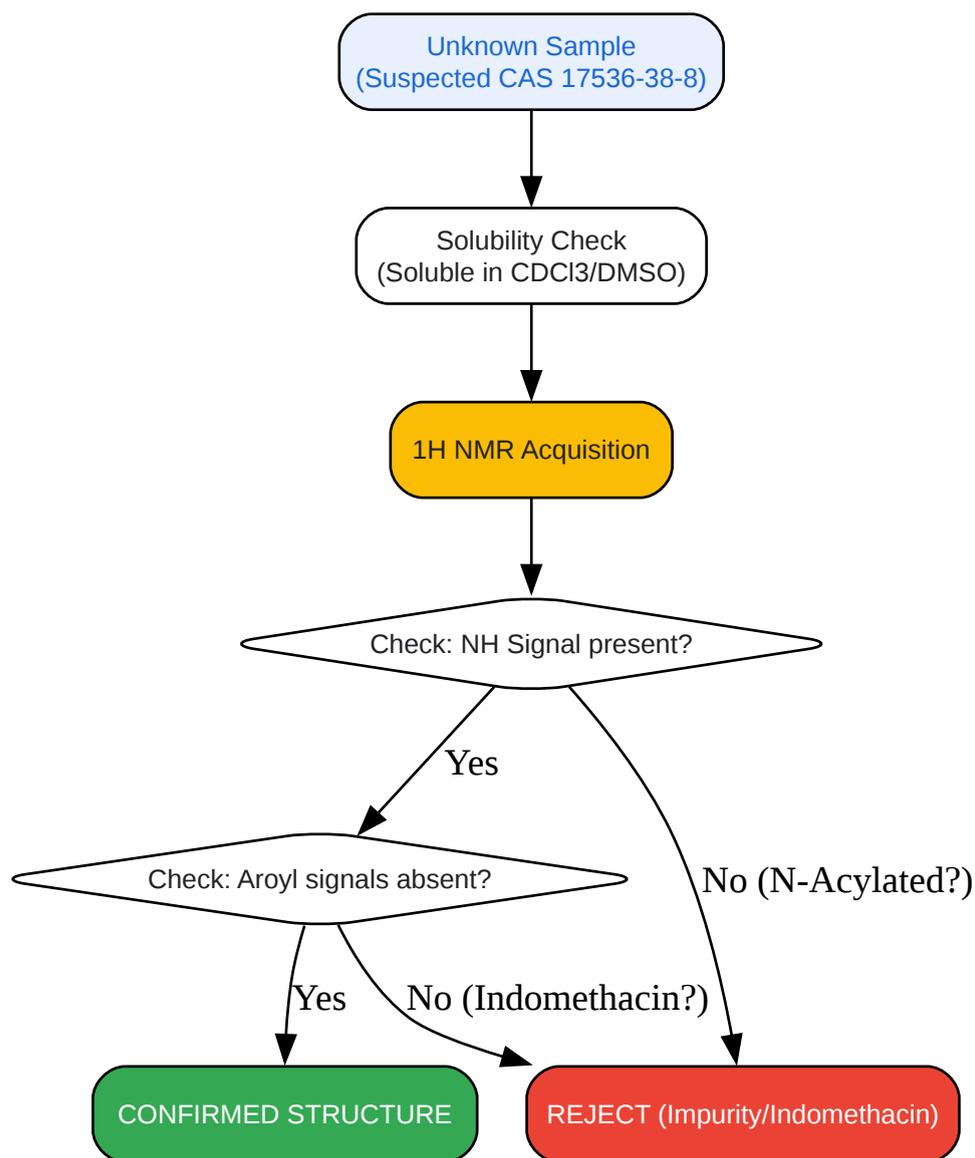
Validation & Quality Control

To ensure the material is CAS 17536-38-8 and not a degradation product or the final drug (Indomethacin), apply these checks:

- Absence of Aroyl Signals: The ¹H NMR must NOT show the AA'BB' system (approx 7.5-7.7 ppm) characteristic of the 4-chlorobenzoyl group found in Indomethacin.
- Presence of NH: The distinct NH signal at >8.0 ppm confirms the nitrogen is not acylated.

- Melting Point: Pure crystalline material typically melts between 88°C - 92°C (distinct from Indomethacin's ~155°C).

Figure 3: Analytical Workflow for Validation



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Caption: Step-by-step decision tree for validating the identity of the target intermediate.

References

- Mohamed, G. G., et al. (2012).[2][3] "**Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate.**" [1][5][2] Acta Crystallographica Section E: Structure Reports Online, 68(5), o1242.
 - Significance: Definitive X-ray crystal structure and synthesis confirm
- BenchChem. (n.d.). "**Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate** Product Data."
 - Significance: Commercial specifications and identifiers.[6]
- National Institutes of Health (NIH) - PubChem. (n.d.). "Compound Summary: **Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate.**"
 - Significance: Aggregated chemical and physical property data.[7][8]
- GuideChem. (n.d.). "Indometacin Intermediates and Impurities."
 - Significance: Industrial context and impurity profiling.

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Sources

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